![molecular formula C19H19F2N3OS B2900092 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034612-14-9](/img/structure/B2900092.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea, commonly known as BTDU, is a synthetic compound that has been widely studied for its potential applications in scientific research. BTDU is a urea derivative that exhibits a unique combination of chemical and biological properties, making it a promising candidate for various research studies.
作用機序
The exact mechanism of action of BTDU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. BTDU has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell growth and survival. Additionally, BTDU has been shown to inhibit the activity of RNA helicases, which are involved in viral replication.
Biochemical and Physiological Effects:
BTDU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BTDU has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and Zika virus. Additionally, BTDU has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BTDU in lab experiments is its unique combination of chemical and biological properties. BTDU exhibits anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for research studies. However, one of the limitations of using BTDU in lab experiments is its potential toxicity. BTDU has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain research studies.
将来の方向性
There are several future directions for research on BTDU. One area of research could focus on the development of BTDU derivatives with improved potency and selectivity. Another area of research could focus on the use of BTDU in combination with other compounds for the treatment of cancer and viral infections. Additionally, research could focus on the use of BTDU in animal models to further understand its mechanism of action and potential therapeutic applications.
合成法
BTDU can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with 2-(benzo[b]thiophen-3-yl)acetonitrile. The final step involves the reaction of the resulting compound with urea to yield BTDU.
科学的研究の応用
BTDU has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer properties, making it a promising candidate for cancer research. BTDU has also been studied for its potential use as an antiviral agent, with promising results. Additionally, BTDU has been shown to exhibit anti-inflammatory properties, making it a potential candidate for research in the field of immunology.
特性
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-24(2)16(13-11-26-17-9-4-3-6-12(13)17)10-22-19(25)23-18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHIOWSMIZXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

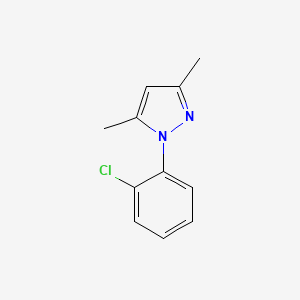

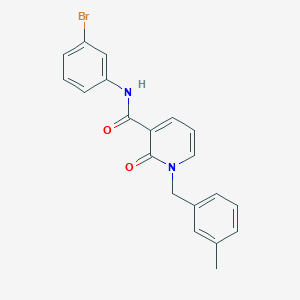
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
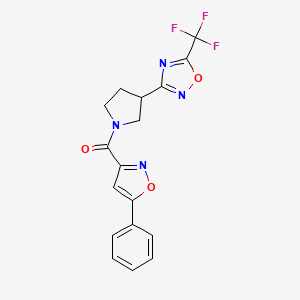
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)
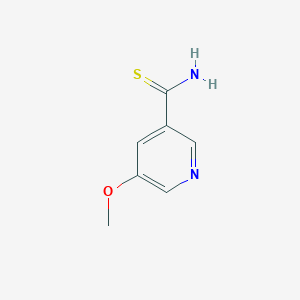

![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
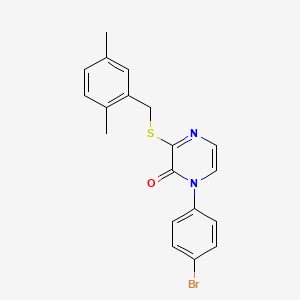
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)
